N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}adamantane-1-carboxamide
Description
N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}adamantane-1-carboxamide is a structurally complex compound featuring an adamantane backbone linked via a carboxamide group to a pyrimidine ring substituted with cyclopropyl and trifluoromethyl groups. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, and the cyclopropyl substituent adds steric bulk, which may influence binding specificity.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N3O/c22-21(23,24)17-8-16(15-1-2-15)26-18(27-17)3-4-25-19(28)20-9-12-5-13(10-20)7-14(6-12)11-20/h8,12-15H,1-7,9-11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMWRAQWHQBUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)C34CC5CC(C3)CC(C5)C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide under specific conditions.
Final Coupling: The final step involves coupling the pyrimidine derivative with the adamantane core using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane core.
Reduction: Reduction reactions could target the pyrimidine ring or the carboxamide group.
Substitution: Substitution reactions might occur at the trifluoromethyl group or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Drug Development: The compound might be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Medicine
Pharmacology: Studies could explore its pharmacokinetics and pharmacodynamics.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}adamantane-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-1-adamantanecarboxamide (CAS 71458-44-1)
- Molecular Formula: C₁₉H₂₅NO₂ (MW = 299.41 g/mol) .
- Substituents : A 4-ethoxyphenyl group replaces the pyrimidinylethyl chain of the target compound.
- Key Differences: The ethoxy group on the phenyl ring is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in the target compound. Lower molecular weight (299.41 vs. estimated ~400–450 g/mol for the target compound) may improve bioavailability but reduce target specificity.
2-[2-(1-Adamantyl)acetyl]-N-(3-morpholinopropyl)-1-hydrazinecarbothioamide (CAS 828278-18-8)
- Molecular Formula: Not explicitly provided, but structural analysis suggests a larger molecule due to the morpholinopropyl and hydrazinecarbothioamide groups .
- Substituents : Features a thioamide and morpholine ring instead of the pyrimidine and cyclopropyl groups.
- The morpholine ring enhances polarity and solubility compared to the hydrophobic trifluoromethyl group. The hydrazinecarbothioamide moiety may confer unique reactivity or instability under physiological conditions.
Hypothesized Property Comparisons
Biological Activity
N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}adamantane-1-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C18H22F3N3O
- Molecular Weight : 399.8 g/mol
- IUPAC Name : this compound
The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl moiety contributes to its unique pharmacological profile.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer pathways, thereby potentially reducing tumor growth.
- Receptor Modulation : It selectively interacts with various receptors, influencing pathways related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
The unique structural features of this compound allow it to interact selectively with biological targets. The trifluoromethyl substitution enhances binding affinity and metabolic stability compared to similar compounds.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-{2-(3,4-dimethoxyphenyl)ethyl}-2-(6-methyl-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | Pyrazolo[3,4-d]pyrimidine core | Potential anti-inflammatory | Sulfanyl group enhances solubility |
| 1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazine | Pyrido[3,2-d]pyrimidine derivative | Antiviral properties | Piperazine moiety increases receptor affinity |
| 1-amino-pyrido[3,2-d]pyrimidin derivatives | Amino-substituted pyrimidines | Anticancer activity | Amino group enhances interaction with DNA |
Study on Anticancer Activity
A study evaluated the anticancer effects of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent.
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}adamantane-1-carboxamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine ring (e.g., introducing cyclopropyl and trifluoromethyl groups) followed by coupling to the adamantane-carboxamide moiety via an ethyl linker. Key steps include:
- Cyclopropane introduction : Use of cyclopropanation reagents (e.g., trimethylsulfoxonium iodide) under basic conditions (e.g., K₂CO₃) .
- Trifluoromethylation : Electrophilic substitution or cross-coupling reactions with trifluoromethyl sources (e.g., CF₃Cu) .
- Amide bond formation : Carbodiimide-mediated coupling (e.g., HATU/DMAP) between the pyrimidine-ethylamine intermediate and adamantane-1-carboxylic acid .
- Optimization : Solvents like acetonitrile or DMF, temperatures between 60–80°C, and pH control (neutral to slightly basic) improve yield (70–85%) and purity (>95%) .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., adamantane CH₂ signals at δ 1.8–2.2 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers address solubility challenges for in vitro biological assays?
- Methodological Answer : The compound’s adamantane core and trifluoromethyl group confer hydrophobicity. Strategies include:
- Solvent systems : Use DMSO for stock solutions (≤10 mM), diluted in assay buffers with surfactants (e.g., 0.1% Tween-80) to prevent precipitation .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
- Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability in cellular assays .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR spectroscopy : Assign adamantane protons (distinctive triplet patterns) and pyrimidine ring protons (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) .
- LC-MS/MS : Monitor reaction progress and quantify impurities (e.g., unreacted starting materials) .
- X-ray crystallography : Resolve stereochemical ambiguities in the adamantane-pyrimidine linkage .
- Thermogravimetric analysis (TGA) : Assess thermal stability for storage conditions .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved in target validation studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, compound aggregation). Mitigation strategies:
- Dose-response normalization : Use internal controls (e.g., reference inhibitors) and standardized protocols (e.g., ATP levels in kinase assays) .
- Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes to cyclopropyl-pyrimidine targets (e.g., kinases or GPCRs) .
Q. What strategies are recommended for elucidating the reaction mechanism of trifluoromethyl group introduction?
- Methodological Answer :
- Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in trifluoromethylation steps .
- Kinetic studies : Monitor reaction intermediates via in situ IR spectroscopy (e.g., C-F stretching at 1100–1200 cm⁻¹) .
- DFT calculations : Simulate transition states to identify rate-determining steps (e.g., CF₃ radical formation) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity while minimizing off-target effects?
- Methodological Answer :
- Analog synthesis : Modify the cyclopropyl group (e.g., replace with cyclobutyl) or vary the adamantane substituents (e.g., hydroxylation) .
- Biological profiling : Screen analogs against panels of related targets (e.g., kinase family members) to assess selectivity .
- Metabolic stability assays : Use liver microsomes to identify metabolically vulnerable sites (e.g., ethyl linker oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
